Methyl 4-tert-butylcyclohexane-1-carboxylate
Overview
Description
Methyl 4-tert-butylcyclohexane-1-carboxylate is an organic compound with the molecular formula C12H22O2. It is a methyl ester derivative of 4-tert-butylcyclohexanecarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-tert-butylcyclohexane-1-carboxylate can be synthesized through the esterification of 4-tert-butylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of methyl 4-tert-butylcyclohexanecarboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-tert-butylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to produce methyl 4-tert-butylcyclohexane.
Oxidation: It can be oxidized to form 4-tert-butylcyclohexanecarboxylic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Hydrogenation: Methyl 4-tert-butylcyclohexane.
Oxidation: 4-tert-butylcyclohexanecarboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-tert-butylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-tert-butylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For example, in hydrogenation reactions, the compound undergoes reduction at the ester group, facilitated by the metal catalyst and hydrogen gas . The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexanecarboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Methyl 4-methylcyclohexanecarboxylate: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and stability.
Uniqueness
Methyl 4-tert-butylcyclohexane-1-carboxylate is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This structural feature makes it distinct from other similar compounds and contributes to its specific applications and behavior in chemical reactions .
Properties
IUPAC Name |
methyl 4-tert-butylcyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJSSYBIZVGKBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199677 | |
Record name | Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17177-75-2 | |
Record name | Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.